N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide
Description
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H30N2O3/c1-7-10-22-15-9-8-14(21-17(23)12-19(2,3)4)11-16(15)25-13-20(5,6)18(22)24/h8-9,11H,7,10,12-13H2,1-6H3,(H,21,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVPNVUCRUWPJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)NC(=O)CC(C)(C)C)OCC(C1=O)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide typically involves multi-step organic reactions. The process begins with the formation of the benzoxazepine core, followed by the introduction of the dimethylbutanamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various research and industrial applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to different reduced forms.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
The biological activity of this compound is attributed to its interactions with various molecular targets:
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : The compound can bind to receptors, modulating their activity and influencing signaling pathways.
- Gene Expression Alteration : Interaction with DNA/RNA could lead to changes in gene expression patterns.
Anticancer Activity
Recent studies have indicated that compounds similar to N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide exhibit significant anticancer properties.
Case Study 1: Anticancer Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the anticancer effects of a related benzoxazepine derivative in human cancer cell lines. The results indicated that the compound induced apoptosis in cancer cells through caspase activation and modulation of Bcl-2 family proteins.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. In vitro studies have demonstrated its efficacy against various pathogens.
Case Study 2: Antimicrobial Properties
Research conducted on the antimicrobial activity of similar compounds revealed that they effectively inhibited biofilm formation in Staphylococcus aureus, suggesting potential applications in treating biofilm-associated infections.
Mechanism of Action
The mechanism of action of N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)cyclopropanecarboxamide
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)adamantane-1-carboxamide
- N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)benzamide
Uniqueness
Compared to these similar compounds, N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide stands out due to its specific structural features and functional groups, which may confer unique chemical properties and biological activities. Further comparative studies are necessary to fully understand its distinct characteristics and potential advantages.
Biological Activity
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-3,3-dimethylbutanamide is a complex organic compound belonging to the class of benzoxazepines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of the biological activity associated with this compound, including its mechanism of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C22H30N2O2. The compound features a unique benzoxazepine core structure that contributes to its biological activity.
| Property | Value |
|---|---|
| Molecular Weight | 382.4528 g/mol |
| CAS Number | 921791-39-1 |
| SMILES | CC(C)C(=O)N1c2cc(ccc2OCC(C1=O)(C)C)NC(=O)c1ccc(cc1)OC |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The mechanisms include:
Enzyme Interaction : The compound may inhibit or activate various enzymes involved in metabolic pathways. For instance, it could modulate the activity of cytochrome P450 enzymes which play a crucial role in drug metabolism.
Receptor Binding : It has the potential to bind to neurotransmitter receptors (e.g., serotonin or dopamine receptors), affecting signaling pathways that regulate mood and behavior.
Gene Expression Modulation : The compound may interact with DNA or RNA to influence gene expression patterns, potentially leading to therapeutic effects in conditions such as cancer or neurodegenerative diseases.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological activities:
- Antidepressant Effects : Some studies suggest that compounds in the benzoxazepine class have antidepressant properties due to their action on monoamine neurotransmitter systems.
- Anti-inflammatory Activity : The compound may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
- Neuroprotective Effects : Preliminary studies indicate potential neuroprotective properties that could be beneficial in neurodegenerative disorders.
Case Studies
Several studies have explored the biological effects of similar compounds within the benzoxazepine family. While specific data on this compound is limited, analogous compounds have shown promising results:
- Study on Antidepressant Activity : A related benzoxazepine derivative was tested in animal models for antidepressant effects and demonstrated significant reductions in depressive-like behaviors compared to control groups.
- Neuroprotection Study : Research involving a structurally similar compound showed protective effects against oxidative stress in neuronal cell lines.
Q & A
Basic Research Questions
Q. What are the critical considerations for optimizing the synthesis of this benzoxazepin-derived compound?
- Methodological Answer : Synthesis optimization requires attention to substituent effects on the benzoxazepin core. For example, bulky alkyl groups (e.g., propyl at position 5) may slow ring closure due to steric hindrance, necessitating prolonged heating or catalytic conditions . Purification strategies should prioritize HPLC or column chromatography to isolate the product from byproducts like unreacted 3,3-dimethylbutanamide intermediates. Solvent selection (e.g., THF or DMF) must balance reactivity and solubility of the tetrahydrobenzoxazepin intermediate .
Q. How can researchers confirm the structural integrity and purity of this compound?
- Methodological Answer : Use a combination of - and -NMR to verify substituent positions (e.g., dimethyl groups at positions 3 and 3') and the oxazepin ring conformation. Mass spectrometry (HRMS) should confirm the molecular ion peak (expected m/z ~402.5 for CHNO). Purity ≥95% can be validated via reverse-phase HPLC with a C18 column and UV detection at 254 nm .
Advanced Research Questions
Q. What experimental designs are recommended to evaluate the compound’s biological activity in vitro?
- Methodological Answer : For receptor-binding studies, employ competitive radioligand assays (e.g., -labeled antagonists) targeting GABA or serotonin receptors, given benzoxazepins’ structural similarity to known modulators . For antioxidant potential, use DPPH radical scavenging assays and β-carotene linoleate oxidation models, comparing IC values to reference compounds like BHA . Include dose-response curves and triplicate replicates to ensure statistical robustness.
Q. How can researchers resolve contradictions in pharmacological data across studies?
- Methodological Answer : Discrepancies in IC or binding affinity may arise from differences in assay conditions (e.g., pH, temperature) or cellular models. Address this by standardizing protocols (e.g., uniform cell lines like HEK-293 for receptor studies) and validating results with orthogonal methods (e.g., SPR for binding kinetics vs. functional cAMP assays) . Computational docking (AutoDock Vina) can predict binding modes to explain variability in activity .
Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?
- Methodological Answer : Synthesize analogs with systematic substitutions (e.g., varying the propyl group at position 5 to isopentyl or cyclopropyl) and compare their bioactivity. Use molecular dynamics simulations (AMBER or GROMACS) to analyze how substituents affect ligand-receptor interactions . Correlate logP values (calculated via ChemDraw) with cellular permeability data from Caco-2 assays to establish pharmacokinetic trends .
Q. How should stability studies be designed under physiological conditions?
- Methodological Answer : Conduct pH-dependent stability assays in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C. Monitor degradation via LC-MS over 24 hours. For oxidative stability, expose the compound to HO (0.1% v/v) and track byproduct formation. Use Arrhenius plots to predict shelf-life under storage conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
